molecular formula C15H11F3N4OS B2853983 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 304862-29-1

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2853983
CAS RN: 304862-29-1
M. Wt: 352.34
InChI Key: STECSCFHJLVXFC-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Chemical Reactions Analysis

The compound is part of a novel class of compounds originated from a structure-based virtual screening made on IDO1 active site . It has been developed with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes .

Scientific Research Applications

Cancer Research: c-Met Kinase Inhibition

This compound has been identified as a potential inhibitor of the c-Met kinase, which is often implicated in various forms of cancer. Studies have shown that derivatives of this compound exhibit promising anti-tumor activity against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy .

Medicinal Chemistry: GABAA Modulating Activity

The triazolopyridine core of the compound is structurally conducive for modulation of the GABAA receptor. This application is significant in the development of therapeutics for neurological disorders, where modulation of GABAA can have anxiolytic, sedative, and muscle relaxant effects .

Fluorescent Probes

Due to the inherent properties of the triazolopyridine moiety, derivatives of this compound can be used as fluorescent probes. These probes are valuable in biological research for imaging and studying biological processes at the molecular level .

Structural Units in Polymer Chemistry

The robustness of the triazolopyridine ring system allows it to serve as a structural unit in polymers. This application is crucial for developing new materials with specific mechanical and chemical properties .

Synthetic Chemistry: Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These heterocycles are important in various chemical syntheses due to their reactivity and stability .

Practical Applications in Industry

Triazolopyridine derivatives, including this compound, find practical applications in various industries. They can be used in the development of new chemical entities with potential uses in pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The compound is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .

Future Directions

Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field . Therefore, the future directions of this compound could be in the field of cancer immunotherapy.

properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)10-4-3-5-11(8-10)19-13(23)9-24-14-21-20-12-6-1-2-7-22(12)14/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECSCFHJLVXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

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